molecular formula C9H20N2 B122415 4-Propan-2-ylcyclohexane-1,2-diamine CAS No. 157369-98-7

4-Propan-2-ylcyclohexane-1,2-diamine

Cat. No.: B122415
CAS No.: 157369-98-7
M. Wt: 156.27 g/mol
InChI Key: AYNJLCBPBQGVSC-UHFFFAOYSA-N
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Description

4-Propan-2-ylcyclohexane-1,2-diamine (IUPAC name) is a chiral cyclohexane-based diamine featuring a 1,2-diamine backbone with a propan-2-yl (isopropyl) substituent at the 4-position of the ring. This compound is structurally characterized by its rigid cyclohexane framework, which imposes specific stereochemical constraints, and the isopropyl group, which introduces steric bulk. Such properties make it a valuable ligand in asymmetric catalysis and coordination chemistry, particularly in the synthesis of enantioselective transition metal complexes.

The compound’s synthesis typically involves functionalization of cyclohexane-1,2-diamine precursors. For example, alkylation or nucleophilic substitution reactions can introduce the isopropyl group at the 4-position. Its chiral centers (at C1 and C2 of the diamine backbone) and substituent geometry significantly influence its coordination behavior and catalytic performance .

Properties

CAS No.

157369-98-7

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

4-propan-2-ylcyclohexane-1,2-diamine

InChI

InChI=1S/C9H20N2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-9H,3-5,10-11H2,1-2H3

InChI Key

AYNJLCBPBQGVSC-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(C(C1)N)N

Canonical SMILES

CC(C)C1CCC(C(C1)N)N

Synonyms

1,2-Cyclohexanediamine,4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Propan-2-ylcyclohexane-1,2-diamine with structurally related diamines:

Compound Name Backbone Structure Substituents Key Properties Applications
4-Propan-2-ylcyclohexane-1,2-diamine Cyclohexane-1,2-diamine 4-isopropyl High enantioselectivity, steric bulk enhances substrate discrimination Asymmetric oxidation, chiral ligand design
Cyclohexane-1,2-diamine Cyclohexane-1,2-diamine None Moderate steric bulk, flexible coordination geometry General catalysis, metal-organic frameworks
1,2-Diphenylethane-1,2-diamine Ethane-1,2-diamine Phenyl groups at C1, C2 Rigid aromatic substituents reduce enantioselectivity Limited catalytic applications
Benzene-1,2-diamine Benzene-1,2-diamine None Planar aromatic backbone, electron-rich N centers Synthesis of heterocycles (e.g., quinoxalines)
Key Observations:

Steric Effects : The isopropyl group in 4-Propan-2-ylcyclohexane-1,2-diamine provides greater steric hindrance compared to unsubstituted cyclohexane-1,2-diamine, improving enantioselectivity in catalytic reactions .

Backbone Rigidity : Cyclohexane-based diamines exhibit higher rigidity than ethane- or benzene-based analogs, favoring well-defined coordination geometries.

Electronic Properties : Aromatic diamines (e.g., benzene-1,2-diamine) have electron-rich nitrogen atoms due to conjugation with the aromatic ring, whereas aliphatic diamines (e.g., cyclohexane derivatives) offer tunable electron density via substituents.

Catalytic Performance

Evidence from transition metal complex studies highlights the superiority of cyclohexane-1,2-diamine derivatives over ethane-based analogs. For example:

  • Enantioselectivity : In kinetic resolution of racemic sulfoxides, cyclohexane-1,2-diamine ligands (e.g., S,S-34, S,S-35) achieved enantiomeric excesses (ee) >90%, while 1,2-diphenylethane-1,2-diamine ligands yielded <50% ee .
  • Activity: Turnover frequencies (TOF) for cyclohexane-based complexes were 2–3 times higher than ethane-diamine counterparts due to optimized metal-ligand interactions .

The isopropyl substituent in 4-Propan-2-ylcyclohexane-1,2-diamine likely enhances these effects by further restricting substrate access to the metal center, a property absent in unsubstituted cyclohexane-1,2-diamine.

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